- Neurokinin B antagonist for use in inhibiting follicle development, World Intellectual Property Organization, , ,
Cas no 941690-55-7 (Pavinetant)

Pavinetant structure
Produktname:Pavinetant
Pavinetant Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- AZD2624
- 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
- Pavinetant
- MLE4901
- AZD4901
- 3U471ZVC5K
- AZ124752520
- pavinetantum
- Pavinetant [USAN]
- Pavinetant (USAN/INN)
- Azd 4901
- GTPL5775
- QYTBBBAHNIWFOD-NRFANRHFSA-N
- 3-[(Methanesulfonyl)amino]-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid
- AZD 2624
- BDBM50180193
- AZ4901
- DB11692
- 4-Quinolinecarboxamide, 3-((methylsulfonyl)amino)-2-phenyl-N-((1S)-1-phenylpropyl)-
- HY-1
- 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide (ACI)
- AZD-2624
- AZD-4901
- MLE 4901
- NK 3RA
- 3-[(methanesulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
- AKOS032946112
- CHEMBL3545233
- (S)-3-(methylsulfonamido)-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide
- HY-14432
- DTXSID10916204
- MLE-4901
- MS-28421
- AZD 4901 [WHO-DD]
- 941690-55-7
- AZ12472520
- EX-A3419
- Q27074725
- CHEBI:140478
- AZ-12472520
- 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylproyl]quinolin-4-carboxamide
- 3-methanesulfonamido-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
- 3-((methylsulfonyl)amino)-2-phenyl-n-(1-phenylpropyl)quinolin-4-carboxamide
- CS-7979
- G14101
- DA-65541
- PAVINETANT [INN]
- UNII-3U471ZVC5K
- 3-[(methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]quinolin-4-carboxamide
- Pavinetant [WHO-DD]
- D11345
- NS00072517
- SCHEMBL3587478
- MLE-4901; AZD2624; AZD4901
-
- Inchi: 1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1
- InChI-Schlüssel: QYTBBBAHNIWFOD-NRFANRHFSA-N
- Lächelt: S(C)(NC1C(C2C=CC=CC=2)=NC2C=CC=CC=2C=1C(N[C@H](C1C=CC=CC=1)CC)=O)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 459.16166284g/mol
- Monoisotopenmasse: 459.16166284g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 7
- Komplexität: 740
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topologische Polaroberfläche: 96.5
Pavinetant Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pavinetant Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M368765-250mg |
MLE-4901 |
941690-55-7 | 250mg |
$ 1800.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45964-5mg |
Pavinetant (MLE-4901) |
941690-55-7 | 98% | 5mg |
¥2139.00 | 2023-09-08 | |
MedChemExpress | HY-14432-5mg |
Pavinetant |
941690-55-7 | 99.83% | 5mg |
¥2200 | 2024-04-15 | |
MedChemExpress | HY-14432-10mM*1mLinDMSO |
Pavinetant |
941690-55-7 | 99.78% | 10mM*1mLinDMSO |
¥2220 | 2022-02-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16114-50 mg |
Pavinetant |
941690-55-7 | 50mg |
¥4917.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16114-100 mg |
Pavinetant |
941690-55-7 | 100MG |
¥7375.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1245079-5mg |
MLE-4901 |
941690-55-7 | 99% | 5mg |
$450 | 2024-06-05 | |
A2B Chem LLC | AX64144-1mg |
MLE-4901 |
941690-55-7 | ≥98% | 1mg |
$62.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16114-50mg |
Pavinetant |
941690-55-7 | 50mg |
¥ 4640 | 2023-09-07 | ||
Ambeed | A409039-5mg |
Mle4901 |
941690-55-7 | 99+% | 5mg |
$220.0 | 2025-02-20 |
Pavinetant Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Ethyl acetate ; rt → 50 °C; 6 h, 50 °C
1.2 Solvents: Ethyl acetate ; 50 °C → 70 °C; 8 h, 70 °C
1.2 Solvents: Ethyl acetate ; 50 °C → 70 °C; 8 h, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Ethyl acetate ; rt → 50 °C; 6 h, 50 °C
1.2 Solvents: Ethyl acetate ; 50 °C → 70 °C; 8 h, 70 °C
1.2 Solvents: Ethyl acetate ; 50 °C → 70 °C; 8 h, 70 °C
Referenz
- NK3 receptor antagonist compound for use in a method for the treatment of polycystic ovary syndrome, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; rt
1.2 12 h, rt
1.2 12 h, rt
Referenz
- Preparation of quinoline derivatives as neurokinin-3 receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- A nk3 receptor antagonist compound (nk3ra) for use in a method for the treatment of polycystic ovary syndrome (pcos), United States, , ,
Pavinetant Raw materials
Pavinetant Preparation Products
Pavinetant Verwandte Literatur
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
2. Back matter
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
5. Book reviews
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